molecular formula C12H10OS B1406047 4-Methyl-2-(thiophen-2-yl)benzaldehyde CAS No. 1555764-04-9

4-Methyl-2-(thiophen-2-yl)benzaldehyde

Cat. No. B1406047
M. Wt: 202.27 g/mol
InChI Key: LJCWIKNVPRXORB-UHFFFAOYSA-N
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Description

“4-Methyl-2-(thiophen-2-yl)benzaldehyde” is a chemical compound with the molecular formula C12H10OS . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . This compound is part of a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(thiophen-2-yl)benzaldehyde” consists of a benzaldehyde group attached to a methyl-substituted thiophene ring . The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Synthesis Applications

  • Organic Synthesis : Used in the synthesis of novel heterocyclic compounds, such as indenothiophenes and indenofurans, which have potential applications in medicinal chemistry and material science. (Jeon & Lee, 2008).

  • Photochromic Diarylethenes : Involved in the synthesis of photochromic diarylethenes, which can be applied in near-field recording materials due to their unique optical properties. (Zhang Fushi, 2004).

  • Antibacterial and Antifungal Derivatives : Used in the creation of thiophene-2-carboxaldehyde derivatives, showing promising antibacterial and antifungal activities. (Shareef et al., 2016).

Material Science

  • Electrochromic Properties : Utilized in the synthesis of copolymers containing carbazole, which exhibit significant electrochromic properties, potentially useful for electronic display technologies. (Aydın & Kaya, 2013).

  • Luminophors : Demonstrated to contribute to the development of solid red luminophors with potential applications in photoluminescence. (Guo et al., 2015).

Pharmaceutical Applications

  • Novel Antimicrobial Agents : A study synthesized derivatives from chalcone that showed significant antimicrobial activity, suggesting potential in developing new antimicrobial drugs. (Patel & Patel, 2017).

  • Anti-Trypanosomal Activity : Utilized in the synthesis of thioamides with potential trypanocidal activities, which could have implications in treating diseases like sleeping sickness. (Agnimonhan et al., 2012).

  • Cancer Treatment : Some derivatives showed activity against certain cancer cell lines, indicating potential utility in cancer treatment research. (Bhat et al., 2015).

Safety And Hazards

While specific safety and hazard information for “4-Methyl-2-(thiophen-2-yl)benzaldehyde” is not available in the literature, it is generally recommended to avoid inhalation, skin contact, and ingestion when handling similar chemical compounds .

Future Directions

Thiophene and its derivatives, including “4-Methyl-2-(thiophen-2-yl)benzaldehyde”, continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

4-methyl-2-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-4-5-10(8-13)11(7-9)12-3-2-6-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWIKNVPRXORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(thiophen-2-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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